molecular formula C20H25N5O2 B2449509 8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione CAS No. 332905-34-7

8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2449509
CAS No.: 332905-34-7
M. Wt: 367.453
InChI Key: NBOFOJSSWRBOGN-UHFFFAOYSA-N
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Description

8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an azepane ring, a benzyl group, and two methyl groups attached to the purine core. Its unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

8-(azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-22-17-16(18(26)23(2)20(22)27)25(14-15-10-6-5-7-11-15)19(21-17)24-12-8-3-4-9-13-24/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOFOJSSWRBOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the purine core.

    Benzylation and Methylation: The benzyl group is introduced through benzylation reactions, and the methyl groups are added via methylation reactions using reagents such as methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a drug candidate for certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

8-(Azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione can be compared with other similar compounds, such as:

    8-(Azepan-1-yl)-7-(2-bromo-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione: This compound has a similar structure but with a bromo group instead of a benzyl group, leading to different chemical properties and reactivity.

    8-Ethynylxanthines: These compounds have an ethynyl group instead of an azepane ring, resulting in different biological activities and applications.

    1-(Azepan-1-yl)dodecan-1-one: This compound has a similar azepane ring but a different core structure, leading to different uses and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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